MitoNEET Binding Affinity: Direct Comparison with Rosiglitazone and NL-1 in Radioligand Displacement Assays
In a [3H]-rosiglitazone displacement assay using human recombinant C-terminal His-tagged mitoNEET (residues 32–108), 7-(((5-methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol exhibited an IC50 of 5,970 nM (5.97 μM) [1]. By comparison, the reference thiazolidinedione drug rosiglitazone binds to the same site with an IC50 of 731 nM (0.731 μM) under identical assay conditions, making it approximately 8.2-fold more potent [2]. The mitoNEET inhibitor NL-1, which also competes with [3H]-rosiglitazone for mitoNEET binding, shows an IC50 of approximately 0.9 μM (900 nM) in liver mitochondrial suspension docking studies . This compound thus occupies an intermediate potency range between high-affinity TZD ligands and weaker mitoNEET binders, providing a useful chemical probe for structure-activity relationship (SAR) studies investigating substituent effects on mitoNEET engagement.
| Evidence Dimension | MitoNEET binding affinity – displacement of [3H]-rosiglitazone |
|---|---|
| Target Compound Data | IC50 = 5,970 nM (5.97 μM) |
| Comparator Or Baseline | Rosiglitazone IC50 = 731 nM; NL-1 IC50 ≈ 0.9 μM (900 nM) |
| Quantified Difference | ~8.2-fold lower affinity than rosiglitazone; ~6.6-fold lower affinity than NL-1 |
| Conditions | Recombinant human C-terminal His-tagged mitoNEET (32-108) cytosolic domain; scintillation proximity assay |
Why This Matters
For researchers studying mitoNEET pharmacology, this compound offers a distinct potency window that bridges low-affinity screening hits and high-affinity glitazone drugs, enabling SAR analysis of the quinoline-isoxazole scaffold.
- [1] BindingDB. BDBM50350504. IC50 = 5,970 nM for human recombinant mitoNEET (32-108) by [3H]-rosiglitazone displacement assay. View Source
- [2] BindingDB. BDBM50030474 (Rosiglitazone). IC50 = 731 nM for human recombinant mitoNEET (32-108). View Source
